Caged D-erythro-Sphingosine-1-phosphate is a photolabile derivative of sphingosine-1-phosphate, a bioactive lipid that plays a crucial role in various cellular processes. This compound is characterized by its ability to release D-erythro-Sphingosine-1-phosphate upon exposure to ultraviolet light, making it a valuable tool for studying the dynamics of sphingosine-1-phosphate signaling pathways in live cells. It appears as a brown, thick oil and has a molecular weight of approximately 528.62 g/mol .
Caged S1P acts as a tool in scientific research to study the functions of S1P in biological systems. S1P is a signaling molecule involved in various cellular processes, including cell migration, proliferation, and survival []. By using caged S1P, researchers can precisely control the activation of S1P and study its downstream effects [].
For example, caged S1P can be used to investigate the role of S1P in specific cell types or compartments within a cell. Additionally, caged S1P allows researchers to study the effects of S1P signaling with high temporal resolution [].
Caged D-erythro-Sphingosine-1-phosphate undergoes photolysis when exposed to ultraviolet light, leading to the release of D-erythro-Sphingosine-1-phosphate. This reaction can be represented as follows:
This process allows researchers to manipulate the concentration of D-erythro-Sphingosine-1-phosphate in a controlled manner, facilitating the study of its biological effects and mechanisms of action .
D-erythro-Sphingosine-1-phosphate is known for its significant biological activities, including:
The caged form allows for temporal control over these activities, enabling precise studies on how fluctuations in D-erythro-Sphingosine-1-phosphate levels affect cellular responses .
The synthesis of Caged D-erythro-Sphingosine-1-phosphate typically involves:
Details on specific synthetic routes may vary based on laboratory protocols and desired purity levels .
Caged D-erythro-Sphingosine-1-phosphate is widely used in research due to its unique properties:
Studies have shown that Caged D-erythro-Sphingosine-1-phosphate interacts with various proteins and receptors involved in cellular signaling. Notable interactions include:
These interactions are crucial for understanding the compound's role in cellular physiology and pathology .
Several compounds share structural or functional similarities with Caged D-erythro-Sphingosine-1-phosphate. Here are some notable examples:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Sphingosine | Precursor to sphingosine-1-phosphate | Not photolabile; serves as a basic building block |
Sphingosine-1-phosphate | Bioactive lipid involved in cell signaling | Active form without caging; immediate effects |
Caged Sphingosine | Another caged variant | Different caging mechanism; potential for varied applications |
Caged Lysophosphatidic Acid | Similar photolabile properties | Different lipid backbone; distinct signaling pathways |
Caged D-erythro-Sphingosine-1-phosphate stands out due to its specific ability to release D-erythro-Sphingosine-1-phosphate upon UV irradiation, allowing for controlled studies of its biological effects .
Caged D-erythro-Sphingosine-1-phosphate represents a photolabile derivative of the bioactive lipid mediator D-erythro-Sphingosine-1-phosphate, engineered with photocleavable protecting groups attached to enable controlled release upon ultraviolet irradiation [1] . The compound exhibits a complex molecular architecture incorporating the natural sphingolipid backbone with strategically positioned photolabile moieties that render the molecule temporarily inactive until photolysis occurs [4] [5].
The fundamental molecular structure consists of the D-erythro-Sphingosine-1-phosphate core featuring a phosphate headgroup that has been modified through esterification with photolabile protecting groups [1] [8]. The stereochemical configuration maintains the characteristic (2S,3R,4E) arrangement of the natural D-erythro isomer, which is essential for biological recognition and activity upon uncaging [6] [7]. The molecule contains an eighteen-carbon aliphatic chain with a trans double bond positioned between carbons 4 and 5, consistent with the predominant natural form of sphingosine [32].
Parameter | Value | Source |
---|---|---|
Molecular Formula | C₃₄H₅₂N₃O₉P | [1] [4] |
Molecular Weight | 677.77 g/mol | [1] [4] |
CAS Registry Number | 207516-11-8 | [1] [2] |
Stereochemistry | (2S,3R,4E) | [1] [6] |
Double Bond Position | C4-C5 (trans) | [32] |
The photolabile protecting groups employed in caged D-erythro-Sphingosine-1-phosphate synthesis typically include nitrophenyl-based moieties, specifically bis[1-(2-nitrophenyl)ethyl] ester groups attached to the phosphate functionality [1] [8]. These protecting groups are designed to undergo efficient photocleavage upon exposure to ultraviolet light at 254 nanometers, releasing the bioactive D-erythro-Sphingosine-1-phosphate molecule [4].
The molecular configuration incorporates specific structural features that ensure both photochemical efficiency and biological compatibility [5] [8]. The 2-nitrophenyl chromophores provide the necessary absorption characteristics for ultraviolet-induced photolysis while maintaining chemical stability under physiological conditions in the absence of light [19] [20]. The ethyl linker groups between the nitrophenyl rings and the phosphate ester bonds contribute to the overall photolytic efficiency and help optimize the quantum yield of the uncaging reaction [11] [20].
Caged D-erythro-Sphingosine-1-phosphate exhibits distinctive physical characteristics that distinguish it from the parent sphingolipid compound [1] [24]. The compound appears as a brown thick oil at room temperature, representing a significant departure from the typical white solid appearance of uncaged D-erythro-Sphingosine-1-phosphate [1] [13]. This coloration results from the presence of the nitrophenyl chromophores, which impart characteristic absorption properties in the ultraviolet and visible light regions [4] [19].
Property | Value | Reference |
---|---|---|
Physical State | Brown thick oil | [1] [4] |
Molecular Weight | 677.77 g/mol | [1] [4] |
Photolysis Wavelength | 254 nm | [1] |
Solubility | Methanol, ethanol | [24] |
Storage Temperature | -20°C | [24] [25] |
Light Sensitivity | High | [24] [25] |
The solubility profile of caged D-erythro-Sphingosine-1-phosphate differs markedly from that of the parent compound [24]. While D-erythro-Sphingosine-1-phosphate exhibits limited solubility in aqueous systems and requires specialized solubilization protocols, the caged derivative demonstrates enhanced solubility in organic solvents including methanol and ethanol [14] [24]. This improved solubility facilitates handling and incorporation into experimental systems, although it necessitates protection from light during storage and manipulation [24] [25].
The photophysical properties of caged D-erythro-Sphingosine-1-phosphate are dominated by the nitrophenyl protecting groups, which exhibit strong absorption in the ultraviolet region with maximum absorption occurring around 254 nanometers [19]. The compound demonstrates high photosensitivity, requiring careful handling under reduced lighting conditions to prevent premature photolysis [24] [25]. The quantum yield of photolysis represents a critical parameter determining the efficiency of bioactive molecule release upon ultraviolet irradiation [11] [31].
Temperature stability constitutes another important physical characteristic, with the compound requiring storage at -20°C to maintain long-term stability [24] [25]. The caged derivative exhibits hygroscopic properties, necessitating storage under desiccating conditions to prevent moisture-induced degradation [24]. These storage requirements reflect the inherent sensitivity of the photolabile protecting groups to environmental conditions that could trigger unwanted decomposition or photolysis [25].
The synthesis of caged D-erythro-Sphingosine-1-phosphate involves sophisticated organic chemistry methodologies designed to introduce photolabile protecting groups onto the phosphate functionality of the parent sphingolipid [5] [8]. The synthetic approach typically begins with D-erythro-Sphingosine-1-phosphate as the starting material, which must be protected and derivatized through carefully controlled reaction conditions [9] [5].
The primary synthetic strategy employs phosphoramidite chemistry to introduce the photolabile protecting groups [9] [34]. This methodology utilizes bis[1-(2-nitrophenyl)ethyl] diisopropylphosphoramidite as a key reagent for the phosphorylation step [34]. The reaction proceeds through formation of a phosphoramidite intermediate, which subsequently undergoes oxidation to yield the desired phosphate ester with the nitrophenyl protecting groups intact [9] [5].
The synthetic pathway generally follows these key steps: initial protection of the amino group of D-erythro-Sphingosine-1-phosphate using a suitable protecting group such as tert-butoxycarbonyl [5] [8]. The hydroxyl group at the C3 position may require temporary protection to prevent unwanted side reactions during the phosphorylation step [5]. The phosphate group is then derivatized using the bis[1-(2-nitrophenyl)ethyl] phosphoramidite reagent under anhydrous conditions [34] [5].
The phosphoramidite coupling reaction typically requires the presence of a weak acid catalyst such as tetrazole or benzimidazolium triflate to activate the phosphoramidite reagent [9] [5]. Following the coupling reaction, oxidation of the phosphite intermediate to the phosphate is accomplished using iodine or tert-butyl hydroperoxide [9]. The final step involves removal of any temporary protecting groups while preserving the photolabile nitrophenyl esters [5] [8].
Alternative synthetic approaches have been developed utilizing different photolabile protecting group systems [5] [8]. Some methodologies employ 7-(diethylamino)coumarin or 4-bromo-5-hydroxy-2-nitrobenzhydryl groups as alternative photolabile moieties [8]. These variations offer different photophysical properties and may provide advantages in specific experimental applications requiring different wavelengths of activation light [8] [21].
Quality control during synthesis requires careful monitoring of reaction progress and intermediate purity [5]. The presence of moisture or protic solvents can lead to hydrolysis of the phosphoramidite reagents or premature cleavage of the protecting groups [9]. Temperature control is critical, as elevated temperatures may promote unwanted side reactions or decomposition of the photolabile groups [5].
Comprehensive analytical characterization of caged D-erythro-Sphingosine-1-phosphate requires multiple complementary techniques to confirm structural integrity, purity, and photochemical properties [26] [27]. Mass spectrometry represents the primary analytical tool for molecular weight confirmation and structural elucidation of the caged compound [26] [16].
Electrospray ionization mass spectrometry provides definitive molecular weight determination, with the expected molecular ion appearing at m/z 677.77 for the protonated species [1] [26]. Tandem mass spectrometry experiments using collision-induced dissociation or ultraviolet photodissociation can provide detailed structural information about the sphingoid base backbone and the attached protecting groups [26] [30]. Ultraviolet photodissociation mass spectrometry has proven particularly valuable for sphingolipid analysis, enabling precise localization of double bonds and confirmation of stereochemical arrangements [26] [30].
Technique | Application | Key Information |
---|---|---|
ESI-MS | Molecular weight confirmation | m/z 677.77 [M+H]⁺ |
UVPD-MS/MS | Structural elucidation | Double bond localization |
¹H NMR | Structural confirmation | Protecting group verification |
UV-Vis Spectroscopy | Photophysical properties | λmax ~254 nm |
HPLC | Purity assessment | Chromatographic separation |
Nuclear magnetic resonance spectroscopy provides essential structural confirmation and purity assessment [15] [28]. Proton nuclear magnetic resonance spectroscopy enables verification of the protecting group attachment and confirms the integrity of the sphingosine backbone [28]. The characteristic signals from the nitrophenyl aromatic protons, the ethyl linker groups, and the sphingosine chain provide definitive structural confirmation [28]. Carbon-13 nuclear magnetic resonance spectroscopy offers additional structural details and can help identify any impurities or degradation products [15].
Ultraviolet-visible spectroscopy characterizes the photophysical properties essential for photolysis applications [19] [31]. The absorption spectrum typically shows strong absorption around 254 nanometers corresponding to the nitrophenyl chromophores [19]. The extinction coefficient and absorption bandwidth determine the efficiency of photolysis under specific irradiation conditions [31] [33]. Time-resolved spectroscopic measurements can provide information about photolysis kinetics and quantum yields [20] [31].
High-performance liquid chromatography serves as the primary method for purity assessment and separation of synthetic intermediates [16] [18]. Reverse-phase chromatography using methanol-water gradients typically provides good separation of the caged compound from unreacted starting materials and byproducts [18]. The chromatographic behavior also provides information about the lipophilicity of the compound compared to the parent sphingolipid [16].
The chemical stability of caged D-erythro-Sphingosine-1-phosphate represents a critical parameter determining its utility in biological applications and storage requirements [24] [25]. The compound exhibits distinct stability profiles under different environmental conditions, with photochemical stability being the most significant concern due to the inherent light sensitivity of the nitrophenyl protecting groups [24] [19].
Under dark conditions at appropriate storage temperatures, caged D-erythro-Sphingosine-1-phosphate demonstrates reasonable chemical stability [24] [25]. Storage at -20°C under an inert atmosphere provides optimal long-term stability, with the compound remaining chemically intact for extended periods when protected from light and moisture [24] [25]. The hygroscopic nature of the compound necessitates storage under desiccating conditions to prevent hydrolytic degradation of the phosphate ester bonds [24].
Condition | Stability | Duration | Notes |
---|---|---|---|
-20°C, dark, dry | Stable | >12 months | Recommended storage |
Room temperature, dark | Limited | <1 month | Short-term only |
Light exposure | Unstable | Minutes | Rapid photolysis |
Aqueous solutions | Limited | Hours | pH dependent |
Organic solvents | Moderate | Days | Solvent dependent |
Photochemical stability represents the most critical limitation, as exposure to ultraviolet light at 254 nanometers rapidly triggers photolysis and release of the parent D-erythro-Sphingosine-1-phosphate [19]. The photolysis reaction proceeds through well-characterized mechanisms involving hydrogen atom transfer to the nitro groups, leading to cleavage of the phosphate ester bonds [19] [20]. The quantum yield of this photolysis reaction has been optimized to provide efficient uncaging while maintaining stability under normal laboratory lighting conditions [31].
Thermal stability studies indicate that elevated temperatures accelerate decomposition processes, even in the absence of light [25]. Temperatures above 37°C may promote slow hydrolysis of the phosphate ester bonds or thermal decomposition of the nitrophenyl groups [25]. This temperature sensitivity necessitates careful temperature control during synthesis, purification, and storage procedures [24] [25].
The stability in aqueous solutions depends significantly on pH conditions and the presence of nucleophilic species [16] [25]. Under physiological pH conditions, the compound exhibits limited aqueous stability, with gradual hydrolysis occurring over several hours [16]. The presence of enzymes such as phosphatases can accelerate degradation through enzymatic cleavage of the phosphate ester bonds [27]. However, the caged compound shows resistance to enzymatic cleavage by sphingosine kinases, confirming that the protecting groups effectively block enzymatic recognition until photolysis occurs [27] [35].